molecular formula C22H21N5O2S B11122654 {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone

{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone

Cat. No.: B11122654
M. Wt: 419.5 g/mol
InChI Key: SYASJRDBZKVRMG-UHFFFAOYSA-N
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Description

{4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone is a complex organic compound that features a quinoline core, a piperazine ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone typically involves multiple steps:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of the oxadiazole ring: This step involves the cyclization of a suitable hydrazide with an appropriate nitrile oxide.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions where the quinoline derivative reacts with piperazine.

    Incorporation of the thiophene moiety: This is typically achieved through a Friedel-Crafts acylation reaction using thiophene and an acyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiophene moieties.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include quinoline N-oxides or thiophene sulfoxides.

    Reduction: Products may include reduced oxadiazole derivatives.

    Substitution: Products will vary depending on the nucleophile used, potentially leading to a wide range of substituted piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.

    Cancer Research: Its ability to interact with DNA and proteins could be explored for anticancer properties.

Industry

    Pharmaceuticals: The compound can be used as an intermediate in the synthesis of more complex drug molecules.

Mechanism of Action

The mechanism of action of {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone is not fully understood, but it likely involves interactions with cellular proteins and DNA. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The piperazine ring may interact with protein targets, potentially inhibiting enzyme activity or altering protein function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine share the quinoline core and have well-known antimalarial properties.

    Piperazine Derivatives: Compounds such as piperazine citrate are used as anthelmintics.

    Thiophene Derivatives: Thiophene-based compounds are used in organic electronics and as building blocks in pharmaceuticals.

Uniqueness

What sets {4-[8-Methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)-2-quinolyl]piperazino}(2-thienyl)methanone apart is the combination of these three distinct moieties in a single molecule, potentially offering a unique set of biological and chemical properties that are not found in simpler analogs.

Properties

Molecular Formula

C22H21N5O2S

Molecular Weight

419.5 g/mol

IUPAC Name

[4-[8-methyl-3-(5-methyl-1,2,4-oxadiazol-3-yl)quinolin-2-yl]piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C22H21N5O2S/c1-14-5-3-6-16-13-17(20-23-15(2)29-25-20)21(24-19(14)16)26-8-10-27(11-9-26)22(28)18-7-4-12-30-18/h3-7,12-13H,8-11H2,1-2H3

InChI Key

SYASJRDBZKVRMG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)N3CCN(CC3)C(=O)C4=CC=CS4)C5=NOC(=N5)C

Origin of Product

United States

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